4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-18-17-20(25-10-5-6-11-25)23-21(22-18)26-15-13-24(14-16-26)12-9-19-7-3-2-4-8-19/h2-4,7-8,17H,5-6,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBTBSOGXZMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone Intermediate Synthesis
Enaminones are critical precursors for pyrimidine formation. For example, methyl 3-(dimethylamino)-2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)acrylate (14 ) is synthesized via Masamune-Claisen condensation of methyl 3-oxo-3-(5-oxo-1-phenylpyrrolidin-3-yl)propanoate (13 ) with DMFDMA in refluxing toluene. This enaminone undergoes cyclization with amidines to form the pyrimidine core.
Cyclization with Amidines
Cyclocondensation of enaminone 14 with acetamidine (15{1} ) or benzamidine (15{2} ) in methanol yields methyl 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate (16{1} ) and its phenyl analogue (16{2} ). Hydrolysis of 16{1,2} with aqueous NaOH produces carboxylic acids 17{1,2} , which serve as intermediates for further derivatization.
| Intermediate | R₁ | Yield (%) | Purity (%) |
|---|---|---|---|
| 16{1} | Me | 50 | 95 |
| 16{2} | Ph | 65 | 97 |
Sequential Nucleophilic Substitutions
Substituents at positions 2 and 6 are introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Pyrrolidine Functionalization at Position 6
Pyrrolidine is introduced via NAS using a halogenated pyrimidine precursor. Reacting 6-chloro-4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine with pyrrolidine in DMF at 100°C for 24 hours achieves 70–78% conversion. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Methylation at Position 4
Methylation is accomplished early in the synthesis to avoid steric interference. Direct alkylation of pyrimidinones with methyl iodide in the presence of K₂CO₃ in DMF at 80°C provides 4-methyl derivatives in 90–95% yield. Alternative methods employ dimethyl sulfate under phase-transfer conditions.
Convergent Synthesis via Halogen Exchange
A convergent strategy involves coupling pre-functionalized fragments. For example, 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ) reacts with pyrrolidine and 4-(2-phenylethyl)piperazine in a one-pot protocol, yielding the target compound in 82% yield after column chromatography.
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pyrrolidine | 25 | 12 | 78 |
| 4-(2-Phenylethyl)piperazine | 60 | 24 | 92 |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) confirms ≥98% purity for the final product.
Challenges and Optimization
-
Regioselectivity : NAS at position 6 is hindered by electron-donating groups; using electron-deficient pyrimidine cores improves reactivity.
-
Steric Effects : Bulky substituents on piperazine necessitate longer reaction times or elevated temperatures.
-
Workup Strategies : Precipitation (Workup A) vs. column chromatography (Workup B) impacts yield and purity, as shown in earlier studies .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This can lead to improved cognitive function and has potential therapeutic applications in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis of key analogs, focusing on substituent variations and their implications:
Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives
Key Findings from Structural Comparisons
Piperazine Substituent Variations: The phenethyl group in the target compound provides a balance of lipophilicity and steric bulk, favoring interactions with hydrophobic receptor pockets. In contrast, the 2-methylbenzoyl group in CAS 946212-71-1 introduces a carbonyl moiety, which may increase polarity but reduce metabolic resistance to esterases .
Positional Effects of Methyl and Pyrrolidine Groups :
- The methyl group at position 4 is conserved across several analogs (e.g., CAS 946212-71-1, 2346940-71-2) and likely stabilizes the pyrimidine ring conformation.
- Pyrrolidine at position 6 (target compound, CAS 946212-71-1, 2346940-71-2) introduces a five-membered ring with sp³ hybridization, enabling torsional flexibility compared to six-membered piperidine analogs (e.g., CAS 845616-55-9) .
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in CAS 845616-55-9 is strongly electron-withdrawing, which may polarize the pyrimidine ring and alter binding kinetics .
- Pyrrolidine (electron-donating via nitrogen lone pairs) could enhance hydrogen-bond acceptor capacity at position 6 .
Research Implications
- Receptor Binding: Piperazine-containing pyrimidines are often explored as dopamine D3 receptor ligands (e.g., FAUC 329 derivatives in ).
- Solubility and Bioavailability : Lipophilic substituents (e.g., phenethyl, benzoyl) may improve membrane permeability but reduce aqueous solubility. Pyrrolidine’s nitrogen could facilitate salt formation to enhance solubility .
- Metabolic Stability : Bulkier substituents (e.g., phenethyl) may protect against oxidative metabolism compared to smaller groups like trifluoromethyl .
Biological Activity
The compound 4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 336.47 g/mol. The structure features a pyrimidine ring substituted with a piperazine and pyrrolidine moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic systems. The presence of the piperazine ring enhances its affinity for these receptors, potentially leading to effects on mood regulation and cognitive function.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds containing piperazine derivatives have shown efficacy in treating depression by modulating serotonin and norepinephrine levels.
- Antipsychotic Effects : Some analogs have been studied for their potential in managing symptoms of schizophrenia.
- Cognitive Enhancement : There is evidence suggesting that such compounds may improve cognitive functions through their action on neurotransmitter systems.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that 4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of serotonin and dopamine in neuronal cultures. The IC50 values observed for these inhibitory effects ranged from 10 to 30 µM, indicating moderate potency.
In Vivo Studies
Animal models have been employed to evaluate the efficacy of this compound in behavioral assays:
- Forced Swim Test : This model indicated a significant reduction in immobility time, suggesting antidepressant-like effects.
- Open Field Test : Results showed increased locomotor activity, indicative of potential stimulant properties.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to establish long-term safety and potential side effects.
Q & A
Q. What are the key steps and challenges in synthesizing 4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine?
The synthesis typically involves sequential nucleophilic substitutions on a pyrimidine core. Key steps include:
- Pyrimidine functionalization : Introducing the 4-methyl and 6-pyrrolidinyl groups via SNAr reactions under reflux with polar aprotic solvents (e.g., DMF) .
- Piperazine coupling : The 4-(2-phenylethyl)piperazine moiety is attached using coupling agents like EDCI or HOBt, often requiring inert conditions (argon/nitrogen atmosphere) .
Challenges : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control. Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) is critical to isolate the product .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95%) .
- NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., pyrrolidine protons at δ 1.8–2.1 ppm as a multiplet; piperazine N-CH2 at δ 2.5–3.0 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+ matching the theoretical molecular weight (C22H30N6: calc. 378.25) .
Q. What preliminary assays are recommended to screen its biological activity?
- Receptor binding assays : Test affinity for serotonin (5-HT1A/2A) or dopamine receptors (D2/D3) due to structural similarity to known piperazine-based ligands. Use radiolabeled ligands (e.g., [³H]spiperone) in competitive binding studies .
- Enzyme inhibition : Screen against kinases (e.g., CDK2) using fluorescence-based ATPase activity assays .
Advanced Research Questions
Q. How can computational modeling optimize its interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs (e.g., 5-HT2A). Focus on π-π stacking between the pyrimidine ring and Phe residues in the binding pocket .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond persistence with key residues (e.g., Asp155 in 5-HT2A) .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Meta-analysis : Compare IC50 values across analogs (e.g., replacing pyrrolidine with piperidine reduces D3 receptor affinity by ~30%, suggesting steric constraints) .
- Crystallography : If feasible, solve co-crystal structures with target proteins (e.g., using synchrotron X-ray sources) to validate binding modes .
- Dose-response curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Q. How to scale up synthesis without compromising yield or purity?
- Flow chemistry : Implement continuous-flow reactors for piperazine coupling steps, improving heat transfer and reducing reaction time from 12 h to 2 h .
- Catalytic optimization : Replace stoichiometric bases (e.g., K2CO3) with catalytic DMAP to reduce byproduct formation .
- Crystallization : Use anti-solvent (hexane) addition in EtOAc solutions to achieve >90% recovery of high-purity crystals .
Methodological Notes
- Contradictions in evidence : While PubChem data (e.g., InChI keys) are reliable , avoid BenchChem due to unverified claims about industrial applications .
- Critical parameters : Reaction temperature (>80°C) and solvent polarity (DMF vs. DCM) significantly impact substitution efficiency on the pyrimidine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
